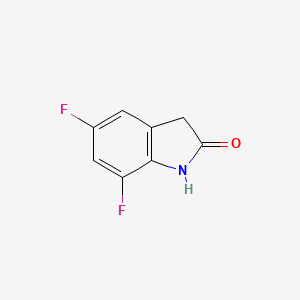

5,7-Difluoroindolin-2-one

Description

Context within Indole (B1671886) and Oxindole (B195798) Chemical Space

The foundational structure of 5,7-Difluoroindolin-2-one is the indolin-2-one core, also known as oxindole. rsc.org Indole itself is an aromatic heterocyclic organic compound, consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. wikipedia.org The indole scaffold is a privileged structure in medicinal chemistry, found in a vast array of biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin. wikipedia.orgrsc.org

Oxindoles, or indolin-2-ones, are a class of compounds that are structurally related to indoles. rsc.org They feature a carbonyl group at the C-2 position of the indole ring. rsc.org This structural modification from indole to oxindole significantly alters the electronic and steric properties of the molecule, opening up new avenues for chemical reactions and biological interactions. The transformation of indoles to oxindoles can occur through oxidation. wikipedia.org this compound is a specific iteration of the oxindole scaffold, distinguished by the presence of two fluorine atoms at positions 5 and 7 of the benzene ring. This difluoro-substitution pattern imparts unique characteristics to the molecule, influencing its reactivity and potential as a pharmacophore.

Significance of Fluorinated Indole Derivatives in Medicinal Chemistry and Drug Discovery

The introduction of fluorine atoms into organic molecules is a well-established and powerful strategy in medicinal chemistry. rsc.org Fluorinated compounds represent a significant portion of approved small molecule pharmaceuticals, a testament to the beneficial properties that fluorine can confer. researchgate.net

The strategic placement of fluorine atoms, as seen in this compound, can have a profound impact on a molecule's physicochemical properties. These effects include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in the body. This can lead to an increased half-life and improved bioavailability of a drug candidate.

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to pass through cell membranes, which is crucial for reaching its biological target.

Modulation of pKa: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can in turn affect how a molecule interacts with its target protein. rsc.org

Conformational Control: The presence of fluorine can influence the preferred three-dimensional shape of a molecule, potentially leading to a more favorable binding orientation with its target.

Given the established biological importance of the indole nucleus, the synthesis of fluorinated indole derivatives is a field of significant interest. researchgate.net Researchers have successfully developed numerous fluorinated indole-containing compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.net For instance, Sunitinib (B231), a fluorinated indole derivative, was approved by the FDA for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. researchgate.net

Overview of Research Trajectories for Indolin-2-one Scaffolds

The indolin-2-one scaffold is a versatile building block that has been the subject of extensive research in the pursuit of new therapeutic agents. nih.gov A significant focus of this research has been in the area of oncology. nih.govnih.gov Indolin-2-one derivatives have been investigated as inhibitors of a variety of molecular targets implicated in cancer, such as:

Tyrosine Kinases: These enzymes play a crucial role in cell signaling pathways that control cell growth and proliferation. Aberrant tyrosine kinase activity is a hallmark of many cancers, and indolin-2-one derivatives have shown promise as inhibitors of these enzymes. nih.gov

Histone Deacetylases (HDACs): HDACs are involved in the regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. The indolin-2-one scaffold has been utilized in the design of HDAC inhibitors. nih.gov

Tubulin Polymerization: Microtubules are essential components of the cellular skeleton and are critical for cell division. Compounds that disrupt tubulin polymerization can halt the proliferation of cancer cells. Some indolin-2-one derivatives have been shown to possess this activity. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

5,7-difluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPZWXNWJLWGQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381214 | |

| Record name | 5,7-difluorooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247564-59-6 | |

| Record name | 5,7-Difluoro-1,3-dihydro-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247564-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-difluorooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-difluoro-1,3-dihydro-2H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,7 Difluoroindolin 2 One and Its Analogs

Established Synthetic Routes to Indolin-2-one Scaffolds

The construction of the core indolin-2-one ring system is a well-trodden path in organic synthesis, with numerous methods developed to achieve this versatile scaffold. These routes often involve intramolecular cyclization strategies, leveraging transition-metal catalysis or acid-mediated reactions.

Key Reaction Mechanisms and Optimized Conditions

Palladium-catalyzed reactions are a cornerstone in the synthesis of indolin-2-ones, offering high efficiency and broad functional group tolerance. mdpi.com One prominent strategy involves the intramolecular C-H amination of β-arylethylamine substrates. For instance, palladium catalysis can facilitate the cyclization of N-aryl ureas with 1,3-dienes through a C-H insertion, carbopalladation, and nucleophilic displacement sequence. The in-situ generation of a palladium tosylate has been identified as a key parameter for achieving the requisite reactivity under mild, relatively nonacidic conditions.

Another powerful palladium-catalyzed approach is the intramolecular cyclization of 2-alkynylanilines. osti.gov The mechanism typically begins with the formation of an N,N-dialkyl-2-(1-alkynyl)aniline via a Sonogashira cross-coupling reaction. This intermediate then undergoes an intramolecular trans-aminopalladation through a 5-endo-dig cyclization to yield an indolium species. Subsequent reductive elimination furnishes the desired 2,3-disubstituted indole (B1671886) derivative, which can be a precursor to the indolin-2-one core. mdpi.com

Acid-catalyzed intramolecular Friedel-Crafts alkylation presents a metal-free alternative. For example, 3-chloro-N-(substituted)-2-oxo-N,3-diarylpropanamides can serve as excellent precursors. Treatment with a strong acid like trifluoroacetic acid (CF3CO2H) can induce cyclization to form 3-chloro(aryl)methyl)-3-hydroxyindolin-2-ones, establishing a new C(sp²)–C(sp²) bond under mild conditions.

Optimization of these reactions often involves fine-tuning the catalyst system, solvent, temperature, and protecting groups. For palladium-catalyzed reactions, ligand choice is critical, and for acid-catalyzed cyclizations, the concentration and type of acid are paramount to achieving high yields.

Regioselective Synthesis Strategies for Indolin-2-ones

Achieving specific substitution patterns on the indolin-2-one scaffold requires precise regiocontrol during synthesis. Palladium-catalyzed Heck-type reactions have been developed for the direct and regioselective C2-arylation of N-free indoles, which can be derived from indolines. nih.gov A one-step protocol integrating oxidative dehydrogenation of an indoline followed by a regioselective Heck-type arylation allows for the synthesis of 2-arylindoles, which are direct precursors to corresponding indolin-2-ones. nih.gov Mechanistic studies suggest that the reaction proceeds through the formation of an imine intermediate which tautomerizes to the more stable indole. This indole then undergoes regioselective C2-arylation. nih.gov

Nickel/photoredox dual catalysis offers another pathway for highly regioselective indoline synthesis from iodoacetanilides and alkenes, yielding 3-substituted indoline products. Mechanistic studies indicate that this process involves multiple oxidation states of nickel to facilitate the crucial C–N bond-forming reductive elimination.

Fluorination Approaches for Indolin-2-one Derivatives

The introduction of fluorine can be accomplished either by building the scaffold from pre-fluorinated starting materials or by direct fluorination of a pre-formed indolin-2-one or indole precursor.

Introduction of Fluorine at Aromatic Positions (e.g., C-5, C-7)

The synthesis of indolin-2-ones with fluorine substituents on the benzene (B151609) ring, such as 5,7-difluoroindolin-2-one, is typically achieved by starting with an appropriately substituted aniline precursor. A common and powerful method for indole synthesis that can be adapted for this purpose is the Bartoli indole synthesis. While a direct example for this compound is not detailed, the synthesis of 5,7-dichloroindole from 2,4-dichloronitrobenzene illustrates the viability of this strategy. nih.gov

This synthetic approach would begin with a 2,4-difluoro-substituted aniline or nitrobenzene derivative. For example, starting from 2,4-difluoronitrobenzene, a reaction with a vinyl Grignard reagent would initiate a sequence involving a acs.orgacs.org-sigmatropic rearrangement followed by cyclization to form the 5,7-difluoroindole ring system. nih.gov This indole can then be converted to the target this compound through oxidation.

Another established route to halogenated anilines that could serve as precursors is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgbyjus.comnih.gov This reaction allows for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate, providing a versatile method for introducing fluorine into the aromatic starting material, although the Balz–Schiemann reaction is more commonly used for fluorination. wikipedia.orgmasterorganicchemistry.com

| Starting Material Example | Key Transformation | Resulting Scaffold |

| 2,4-Difluoronitrobenzene | Bartoli Indole Synthesis | 5,7-Difluoroindole |

| 3,5-Difluoroaniline | Diazotization followed by cyclization precursor synthesis | Precursor for this compound |

Geminal Difluorination Strategies (e.g., at C-3)

The introduction of two fluorine atoms at the C-3 position of the indolin-2-one core (geminal difluorination) is a significant transformation that imparts unique properties to the molecule. This is often achieved through the direct electrophilic fluorination of indole derivatives.

One effective method involves the direct conversion of indoles to 3,3-difluoro-2-oxindoles using N-fluorobenzenesulfonimide (NFSI) as a mild fluorinating reagent. osti.gov The reaction conditions can be optimized, and the presence of an oxidant like tert-butyl hydroperoxide can be beneficial for product formation. byjus.com

Another powerful reagent for this transformation is Selectfluor®. It has been used in the efficient difluorohydroxylation of substituted indoles, leading to 3,3-difluoroindolin-2-ols with high regioselectivity at the C-3 position. researchgate.netacs.org These intermediates can be readily oxidized to the corresponding 3,3-difluoroindolin-2-ones. The reaction is convenient, proceeds under mild conditions, and provides a direct route to this unique difluorinated structure. researchgate.netacs.org

| Precursor | Reagent | Product Type |

| N-Substituted Indole | N-Fluorobenzenesulfonimide (NFSI) | 3,3-Difluoro-2-oxindole |

| Substituted Indole | Selectfluor® | 3,3-Difluoroindolin-2-ol |

Electrophilic Fluorinating Reagents in Indole Chemistry

A variety of electrophilic N-F reagents have been developed and are widely used for the fluorination of electron-rich substrates like indoles. nih.gov These reagents are generally more stable, safer, and easier to handle than elemental fluorine. wikipedia.org Their reactivity can be tuned by modifying the electron-withdrawing groups attached to the nitrogen atom.

Common Electrophilic Fluorinating Reagents:

Selectfluor® (F-TEDA-BF4): A highly effective and versatile reagent, Selectfluor™ is known for its efficiency in fluorinating a wide range of organic compounds. wikipedia.org It is particularly useful for the fluorination of indoles, often with high chemoselectivity and yields, and has been successfully employed in ionic liquids as a "green" solvent alternative. wikipedia.org

N-Fluorobenzenesulfonimide (NFSI): NFSI is a mild yet powerful fluorinating agent with a broad substrate scope. osti.gov It is economical, stable, and soluble in many organic solvents, making it a popular choice for the synthesis of 3,3-difluoro-2-oxindoles directly from indoles. osti.gov

N-Fluoropyridinium Salts: The fluorinating ability of these reagents can be varied by changing the substituents on the pyridine ring. They are particularly useful for the fluorination of complex molecules with multiple functional groups.

N-fluoro-o-benzenedisulfonimide (NFOBS): This is another effective N-F reagent used for electrophilic fluorination. nih.gov

The mechanism of electrophilic fluorination is still a subject of discussion, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways depending on the substrate and reaction conditions. nih.gov

Derivatization and Structural Modification of this compound

The this compound scaffold is a valuable starting point for creating a diverse library of compounds, primarily through modifications at the N1 and C3 positions of the indolin-2-one core. These derivatizations are crucial for tuning the molecule's physicochemical properties and biological activity.

The nitrogen atom of the indolin-2-one ring is a common site for derivatization, allowing for the introduction of various substituents. N-alkylation is a key modification, and modern techniques have been optimized to improve efficiency and safety. For instance, the N-alkylation of indoline nitrogen has been successfully performed using purpose-built flow reactors. researchgate.net This approach allows for significant optimization of reaction parameters. Applying these optimal settings can decrease the excess of carcinogenic reagents, such as 1,2-dibromoethane, by nearly tenfold compared to traditional batch processes. researchgate.net

Another significant N-substitution method is the aminomethylation reaction. Substituted indolin-2-ones can be synthesized by treating the parent indolin-2-one with an appropriate substituted aromatic amine and formaldehyde. nih.gov This reaction, often carried out in solvents like ethylene glycol, results in the formation of 1-[(substitutedphenylamino)-methyl]-indolin-2-one derivatives. nih.gov

Table 1: N-Substitution Reactions for Indolin-2-one Analogs

| Reaction Type | Reagents | Key Features | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., 1,2-dibromoethane) | Optimized in flow reactors, reducing the need for excess carcinogenic reagents. | researchgate.net |

| N-Aminomethylation | Formaldehyde, Substituted Aromatic Amines | Forms 1-[(substitutedphenylamino)-methyl] derivatives. | nih.gov |

The C3 position of the indolin-2-one ring is particularly reactive and serves as a primary site for introducing structural diversity. A prevalent modification involves the Knoevenagel-type condensation of the C3-methylene group with various aldehydes or ketones. This reaction creates a C3-ylidene bond, extending the molecule's conjugation and allowing for the attachment of diverse heterocyclic or aromatic rings. Through this method, 3-substituted indolin-2-ones have been designed and synthesized as a novel class of tyrosine kinase inhibitors. acs.org For example, reacting a fluorinated indolin-2-one with a substituted pyrrole-carboxaldehyde yields compounds like 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. acs.org The nature of the substituent at the C3 position significantly influences the compound's selectivity toward different receptor tyrosine kinases. acs.org

Direct functionalization of the C3 position is also possible. For instance, 3-fluorooxindoles can be synthesized from indolin-2-ones via electrophilic fluorination using reagents like Selectfluor. researchgate.net This method allows for the selective introduction of a fluorine atom at the C3 position under mild conditions, which is valuable in drug discovery and development. researchgate.net

Table 2: Modifications at the C3 Position of the Indolin-2-one Core

| Reaction Type | Reagents | Resulting Structure | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Substituted Aldehydes (e.g., pyrrole-carboxaldehyde) | 3-[(heteroaryl ring)methylidenyl]indolin-2-ones | acs.org |

| Electrophilic Fluorination | Selectfluor | 3-Fluorooxindoles | researchgate.net |

Advanced Synthetic Techniques and Green Chemistry Principles in Fluorinated Indolin-2-one Synthesis

The synthesis of fluorinated indolin-2-ones has benefited from the adoption of advanced techniques that align with the principles of green chemistry, emphasizing efficiency, safety, and environmental sustainability.

Flow chemistry has emerged as a powerful tool for improving the synthesis of indoline derivatives. researchgate.net Continuous-flow reactors, such as the H-Cube™ reactor, facilitate heterogeneous catalytic hydrogenation for reductive cyclization reactions, avoiding the need for common, often hazardous, reducing chemicals. researchgate.netepa.gov This technique offers precise control over reaction parameters, enhances safety, and can significantly improve yield and purity compared to conventional batch methods. researchgate.net

The combination of ultrasound irradiation and deep eutectic solvents (DES) represents another innovative and green approach. nih.gov The use of ultrasound can accelerate reaction rates, while DES, which are biocompatible and biodegradable, serve as environmentally friendly reaction media. nih.gov In the synthesis of key indolin-2-one intermediates, the combined use of DES and ultrasound has been shown to increase the product yield to as high as 95% in just one hour. nih.gov

Furthermore, advanced catalytic methods such as transition metal-catalyzed asymmetric reactions are employed to produce chiral fluorinated indolin-2-ones. mdpi.com These sophisticated methods provide an efficient route to molecules with specific stereochemistry, which is often critical for biological activity. mdpi.com

Table 3: Comparison of Synthetic Techniques

| Technique | Principles & Advantages | Application Example | Reference |

|---|---|---|---|

| Flow Chemistry | Enhanced safety, precise control, improved yield, reduced waste. Avoids hazardous reagents. | Reductive cyclisation and N-alkylation of indoline derivatives. | researchgate.netepa.gov |

| Ultrasound & Deep Eutectic Solvents (DES) | Increased reaction rates, use of biocompatible/green solvents, high yields. | Synthesis of 3-(2-(4-(2-oxochroman-3-yl)thiazol-2-yl)hydrazono)indolin-2-one. | nih.gov |

| Asymmetric Catalysis | Enantioselective synthesis, creation of specific stereoisomers. | Synthesis of α-fluoro-β-hydroxy-indolin-2-ones. | mdpi.com |

Structure Activity Relationship Sar Studies of 5,7 Difluoroindolin 2 One Derivatives

Influence of Fluoro-Substitution Pattern on Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy to modulate various physicochemical and pharmacokinetic properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. cancertreatmentjournal.comnih.gov

In the context of the indolin-2-one scaffold, the position of fluorine substitution is critical. Studies on various indolin-2-one derivatives have consistently shown that fluorination, particularly at the C-5 position, is advantageous for biological activity. For instance, Sunitinib (B231), a prominent multi-kinase inhibitor, features a fluorine atom at the C-5 position, which contributes to its potent inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). cancertreatmentjournal.com The C-5 halogen atom is thought to form favorable hydrophobic interactions within the ATP-binding site of these kinases. cancertreatmentjournal.com

Research has highlighted the benefits of specific fluorination patterns:

5-Fluoro Substitution : A 5-fluoro group on the indolin-2-one ring has been shown to be more favorable for the reversal of multi-drug resistance (MDR) activity than 6-fluoro or 4,6-difluoro substitutions in certain phenylfuran-bisamide derivatives. In a series of indirubin (B1684374) derivatives, a 5-fluoro analog exhibited potent inhibitory activity against the FMS-like tyrosine kinase 3 (FLT3). nih.gov

6-Fluoro Substitution : In one study, a 6-monofluorinated indolin-2-one derivative demonstrated superior potency against HuH7 and Hep3B cancer cell lines compared to both sunitinib and sorafenib, suggesting this position is also key for enhancing anticancer activity.

5,7-Difluoro Substitution : While direct comparative studies are limited, the 5,7-difluoro pattern is rationally designed to maximize the electron-withdrawing effects and potentially enhance binding interactions. The difluoro substitution increases the acidity of the N-1 proton, potentially strengthening its hydrogen bonding capability with the kinase hinge region.

| Fluorination Pattern | Position(s) | Observed Effect on Biological Activity |

| Mono-Fluoro | C-5 | Potent inhibition of VEGFR-2, PDGFRβ, and FLT3. cancertreatmentjournal.comnih.gov Favorable for multi-drug resistance reversal activity. |

| Mono-Fluoro | C-6 | Potent anticancer activity against liver cancer cell lines, superior to sunitinib. |

| Di-Fluoro | C-5, C-7 | Increases electronegativity and metabolic stability compared to non-fluorinated analogs. |

Impact of Substituents at the Nitrogen (N-1) and Carbonyl (C-2) Positions on Pharmacological Profiles

While the C-3 position is the most commonly modified site on the indolin-2-one scaffold to achieve target selectivity, substitutions at the N-1 and modifications involving the C-2 carbonyl also play a significant role in defining the pharmacological profile.

Nitrogen (N-1) Position: The N-1 position of the indolin-2-one ring bears a proton that typically acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. Alkylation or substitution at this position can significantly alter a compound's properties:

Activity Modulation : Substitution at the N-1 position can either enhance or decrease biological activity depending on the specific target and the nature of the substituent. In some series, N-1 substitution with groups like methyl or ethyl has been shown to increase inhibitory effects compared to unsubstituted analogs. nih.gov

Physicochemical Properties : N-1 substitution can be used to modify the compound's solubility, lipophilicity, and metabolic stability. For example, attaching a solubilizing group can improve a drug's pharmacokinetic profile.

Carbonyl (C-2) Position: The C-2 carbonyl oxygen is a key pharmacophoric feature, acting as a hydrogen bond acceptor with the kinase hinge region. Direct chemical modification of this carbonyl is less common in SAR studies as it is integral to the lactam core and its binding function. However, its electronic properties and hydrogen bonding capacity are indirectly influenced by substituents elsewhere on the scaffold, such as the fluorine atoms at C-5 and C-7.

Carbon (C-3) Position: The C-3 position is the most versatile point for modification on the indolin-2-one scaffold. It is typically derivatized with a substituted methylidene bridge (=CH-R), where the 'R' group can be varied extensively. This substituent generally projects out of the ATP-binding pocket toward the solvent-exposed region, allowing for the introduction of various groups to enhance potency and modulate selectivity. ed.ac.uk

Kinase Selectivity : The identity of the C-3 substituent is a primary determinant of kinase selectivity. For example, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are known to be highly specific inhibitors of VEGFR activity. semanticscholar.org In contrast, 3-(substituted benzylidenyl)indolin-2-ones can be tailored to show high selectivity toward Epidermal Growth Factor Receptor (EGFR) and Her-2. semanticscholar.org

| Position of Substitution | Type of Substituent | General Impact on Pharmacological Profile |

| Nitrogen (N-1) | Alkyl groups (e.g., -CH₃) | Can increase inhibitory activity compared to N-H. nih.gov Modulates solubility and pharmacokinetics. |

| Carbon (C-3) | (Heteroaryl)methylidene | A primary driver of potency and kinase selectivity. semanticscholar.org Allows for tailored interactions with the solvent-exposed region of the ATP pocket. |

| Carbon (C-3) | (Aryl)methylidene | Can be modified to achieve selectivity for different kinase families (e.g., VEGFR vs. EGFR). semanticscholar.org |

Rational Design of 5,7-Difluoroindolin-2-one Analogs for Enhanced Efficacy and Selectivity

Rational drug design leverages structural information of the biological target to design molecules with improved affinity and selectivity. For indolin-2-one derivatives, the target is typically the ATP-binding site of a protein kinase. The design of novel this compound analogs follows several key principles:

Scaffold Hopping and Core Refinement : The design process often begins with a known kinase inhibitor scaffold. The this compound core can be seen as a refinement of the simpler 5-fluoroindolin-2-one scaffold found in drugs like Sunitinib. The additional fluorine at the C-7 position is intended to further modulate the electronic properties of the aromatic ring and the acidity of the N-1 proton, potentially leading to stronger interactions with the kinase hinge region.

Structure-Based Design : Using X-ray crystal structures of kinases complexed with inhibitors, medicinal chemists can visualize the binding interactions. The indolin-2-one core is known to occupy the adenine (B156593) region of the ATP pocket. Rational design focuses on modifying the C-3 substituent to exploit unique features of the target kinase's binding site, particularly in the more variable solvent-exposed region, to achieve higher selectivity and potency.

Pharmacophore Modeling : A pharmacophore model represents the essential three-dimensional arrangement of chemical features required for biological activity. For indolin-2-one inhibitors, this model includes a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and a hydrophobic aromatic region. This model is used as a template to design new molecules that fit the required spatial and electronic parameters for kinase binding.

Improving Pharmaceutical Properties : Beyond potency, rational design aims to optimize drug-like properties. Modifications at the N-1 or C-3 positions are often made to improve aqueous solubility, cell permeability, and metabolic stability, which are critical for in vivo efficacy. For example, incorporating basic amine groups into the C-3 side chain, as in Sunitinib, enhances solubility and bioavailability. researchgate.net

Identification of Key Pharmacophoric Elements within the Indolin-2-one Scaffold

The consistent ability of indolin-2-one derivatives to act as kinase inhibitors is due to a set of conserved structural features, or pharmacophoric elements, that effectively mimic the binding of ATP to the kinase hinge region.

The key pharmacophoric elements are:

Hydrogen Bond Donor (HBD) : The proton on the indolin-2-one nitrogen (N-1) serves as a critical hydrogen bond donor, typically interacting with a backbone carbonyl group on the kinase hinge region.

Hydrogen Bond Acceptor (HBA) : The exocyclic carbonyl oxygen at the C-2 position acts as a hydrogen bond acceptor, forming a second hydrogen bond with a backbone N-H group on the kinase hinge. This bidentate hydrogen bonding pattern is a hallmark of many Type I and Type II kinase inhibitors and anchors the molecule in the ATP binding site. cancertreatmentjournal.com

Aromatic/Hydrophobic Core : The fused bicyclic ring system of the indolin-2-one scaffold is largely flat and aromatic, providing favorable hydrophobic and van der Waals interactions with nonpolar residues in the adenine binding pocket. The 5,7-difluoro substitutions enhance these hydrophobic interactions. cancertreatmentjournal.com

Vector for Selectivity : The C-3 position serves as a crucial attachment point for a side chain. This position directs substituents out towards the entrance of the ATP pocket. The nature, size, and conformation of this substituent are the primary determinants of selectivity among different kinases, as this region of the binding site is less conserved across the kinome. By modifying this group, derivatives can be tailored to inhibit specific kinase targets. semanticscholar.org

Together, these elements make the this compound scaffold a versatile and potent platform for the development of targeted kinase inhibitors.

Pharmacological Applications and Biological Mechanisms of Action

Anticancer and Antiproliferative Activities of 5,7-Difluoroindolin-2-one Derivatives

The core structure of indolin-2-one, particularly when substituted with fluorine atoms, serves as a privileged scaffold in the design of anticancer agents. The fluorine substitutions can enhance metabolic stability and binding affinity to biological targets, leading to improved pharmacological profiles.

Inhibition of Cellular Proliferation in Specific Cancer Cell Lines

Derivatives of this compound have demonstrated significant antiproliferative activity across a wide spectrum of human cancer cell lines. Research into novel 5-fluoro-2-oxindole derivatives has shown potent growth inhibition against numerous cancer types. For instance, compound 3g, a thiazole-containing 5-fluoro-2-oxindole derivative, exhibited high antitumor activity, with growth inhibition exceeding 70% in eight different cancer types, including leukemia, lung, ovarian, and breast cancers. nih.gov The activity was particularly pronounced against breast cancer (T-47D), lung cancer (HOP-92), and ovarian cancer (NCI/ADR-RES) cell lines. nih.gov

Similarly, structural analogs like 5-bromo-7-azaindolin-2-one derivatives have shown broad-spectrum antitumor potency, often exceeding that of the established drug Sunitinib (B231). medchemexpress.com One of the most active compounds in a studied series, 23p, was found to be significantly more potent than Sunitinib against HepG2 (liver), A549 (lung), and Skov-3 (ovarian) cancer cells. medchemexpress.com

Below is a table summarizing the inhibitory concentrations (IC50) of a representative 5-bromo-7-azaindolin-2-one derivative compared to Sunitinib.

| Compound | HepG2 IC50 (μM) | A549 IC50 (μM) | Skov-3 IC50 (μM) |

|---|---|---|---|

| Compound 23p | 2.357 | 2.841 | 3.012 |

| Sunitinib | 31.594 | 29.257 | 49.036 |

Modulation of Apoptotic Pathways in Malignant Cells

A primary mechanism through which anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Indolin-2-one derivatives have been shown to trigger this process in malignant cells. The small molecule YK-4-279, an inhibitor of the EWS-FLI1 protein, and its analog TK216, are known to induce apoptosis in cancer cells. medchemexpress.commedchemexpress.comselleckchem.com For example, TK216 has been observed to induce apoptosis in Diffuse Large B-cell Lymphoma (DLBCL) cell lines, an effect measured by the increase in cleaved Caspase-3, a key executioner enzyme in the apoptotic cascade. medchemexpress.com

Apoptosis is generally mediated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. spandidos-publications.com The intrinsic pathway involves the BCL-2 family of proteins, which includes both pro-apoptotic members (like Bax and Bak) and anti-apoptotic members (like Bcl-2 and Bcl-XL). spandidos-publications.com The action of compounds like YK-4-279 can shift the balance in favor of the pro-apoptotic proteins, leading to mitochondrial dysfunction and the activation of caspases, ultimately resulting in cell death. medchemexpress.comselleckchem.com

Targeting Oncogenic Fusion Proteins (e.g., EWS-FLI1)

Ewing Sarcoma, an aggressive bone and soft tissue cancer, is characterized in most cases by a chromosomal translocation that creates the EWS-FLI1 fusion protein. nih.govpatsnap.com This aberrant protein acts as an oncogenic transcription factor that drives tumor growth, making it a critical therapeutic target. patsnap.comoncodaily.com

The small molecule YK-4-279 and its more clinically advanced analog, TK216, were developed as first-in-class inhibitors that directly target EWS-FLI1. nih.govascopubs.org These compounds function by binding to EWS-FLI1 and disrupting its crucial protein-protein interactions. oncodaily.comascopubs.orgnih.gov Specifically, YK-4-279 and TK216 block the interaction between EWS-FLI1 and RNA Helicase A (RHA), a partner protein required for the fusion's oncogenic activity. selleckchem.comascopubs.orgnih.gov By inhibiting this interaction, the compounds alter gene transcription and splicing, leading to apoptosis in Ewing Sarcoma cells and suppression of tumor growth. spandidos-publications.comascopubs.org Research has demonstrated that the (S)-enantiomer of YK-4-279 is the active form, effectively blocking the EWS-FLI1/RHA interaction and inhibiting transcriptional activity with an IC50 of 0.75µM in a reporter assay. nih.gov

Enzyme Inhibition Profiles

The therapeutic utility of this compound derivatives also extends to their ability to inhibit specific enzymes involved in disease progression and drug metabolism.

Cytochrome P450 Enzyme Modulation

Cytochrome P450 (CYP450) is a superfamily of enzymes essential for the metabolism of the vast majority of small-molecule drugs. nih.gov Key enzymes in this family include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, which together are responsible for metabolizing approximately 90% of drugs. nih.gov The interaction of any new drug candidate with these enzymes is a critical aspect of its development, as inhibition or induction of CYP enzymes can lead to significant drug-drug interactions. Inhibition can cause other drugs to accumulate to toxic levels, while induction can cause them to be cleared too rapidly, leading to therapeutic failure. nih.gov While specific data on the modulation of CYP450 enzymes by this compound derivatives is not extensively detailed in the available literature, it is a crucial area of investigation for any compound intended for clinical use.

Kinase Inhibition (e.g., Haspin Kinase, Tyrosine Kinases, Kv7 Channels)

Protein kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of cancer. The indolin-2-one scaffold is a well-established core for various kinase inhibitors.

Haspin Kinase: Haspin is a protein kinase that plays a critical role during mitosis. A library of substituted indolo[2,3-c]quinolone-6-ones, which are structurally related to indolin-2-ones, were developed as potent and selective inhibitors of Haspin kinase. nih.govnih.gov Two compounds from this series demonstrated exceptional potency with IC50 values of 1 nM and 2 nM, respectively, while also showing high selectivity against a panel of ten other kinases. nih.gov

Tyrosine Kinases: Tyrosine kinases are a major class of enzymes that are frequently targeted in cancer therapy. nih.govnih.gov Many tyrosine kinase inhibitors (TKIs) are based on the indolin-2-one structure. youtube.com These agents function by blocking the ATP binding site of the kinase, preventing the phosphorylation of downstream proteins and thereby inhibiting signal transduction pathways that promote cell proliferation and survival. youtube.com The multi-kinase inhibitor EC-70124, an indolocarbazole analog, has shown potent inhibitory effects against a spectrum of kinases, including FLT3, which is often mutated in acute myeloid leukemia (AML). mdpi.com

Kv7 Channels: Voltage-gated potassium channels of the Kv7 family (KCNQ) are crucial for regulating neuronal excitability. nih.govmdpi.com Blockers of these channels are being investigated for various neurological and psychiatric disorders. Research into novel Kv7 channel blockers has explored various chemical scaffolds. Notably, a bis-(3,5-difluoropyridine) analog built on an anthrone scaffold demonstrated good inhibition of the Kv7.2 channel, highlighting that difluoro-substituted heterocyclic structures can be potent modulators of this ion channel class. nih.gov

Below is a table summarizing the inhibitory activities of representative indolin-2-one analogs and related compounds against various kinases.

| Compound Class/Name | Target Kinase/Channel | Inhibitory Concentration (IC50) |

|---|---|---|

| Indolo[2,3-c]quinolone-6-one analog 1 | Haspin Kinase | 1 nM |

| Indolo[2,3-c]quinolone-6-one analog 2 | Haspin Kinase | 2 nM |

| (S)-YK-4-279 | EWS-FLI1 (Transcriptional Reporter) | 0.75 µM |

| bis-(3,5-difluoropyridine) analog | Kv7.2 Channel | 0.20 µM |

Research on this compound in Neurodegenerative Disease Modulation Remains Undisclosed

Despite significant interest in the development of novel therapeutics for neurodegenerative diseases, publicly available scientific literature does not currently contain specific research detailing the pharmacological applications or biological mechanisms of action for the chemical compound this compound in this context.

Neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of structure and function of neurons. A key area of research in this field involves the identification and development of small molecules that can modulate the biological pathways implicated in these diseases. One such area of focus is the inhibition of enzymes like Glycogen Synthase Kinase 3β (GSK-3β) and the modulation of tau protein pathology, both of which are considered critical factors in the progression of several neurodegenerative conditions.

The indolin-2-one scaffold, a core component of this compound, is a structural motif present in various compounds that have been investigated for their potential as GSK-3β inhibitors. For instance, research into related molecules like azaindolin-2-ones has shown promise in the dual inhibition of GSK-3β and tau aggregation, highlighting the therapeutic potential of this class of compounds. However, specific studies detailing the activity of the 5,7-difluoro substituted variant are not available in the public domain.

Consequently, there are no detailed research findings, data tables, or specific biological mechanisms to report regarding the direct effects of this compound on neurodegenerative disease models or relevant biological targets. The scientific community awaits future research to elucidate the potential role, if any, of this specific compound in the modulation of neurodegenerative pathologies.

Advanced Research Methodologies and Theoretical Considerations

Computational Chemistry and Molecular Modeling

Computational approaches are fundamental in the early stages of drug discovery to predict and analyze the behavior of molecules like 5,7-Difluoroindolin-2-one at an atomic level. These in silico methods provide insights that guide further experimental work.

Ligand-Protein Interaction Analysis and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the indolin-2-one scaffold, docking studies have been instrumental in understanding their binding interactions with specific biological targets, such as the Interleukin-1 Receptor (IL-1R). nih.gov These studies help to elucidate how the molecule fits into the active site of a protein and which interactions stabilize the complex. nih.govnih.gov

The analysis of these interactions is crucial for structure-activity relationship (SAR) studies. Key interactions typically investigated include:

Hydrogen Bonds: Formation of hydrogen bonds between the ligand and amino acid residues in the protein's active site.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein.

By simulating the binding of this compound derivatives to a target protein, researchers can predict their inhibitory potential and guide the synthesis of more potent analogues. nih.gov The goal is to design molecules that form strong, specific interactions with the target, leading to enhanced biological activity. nih.gov

Table 1: Example of Docking Study Results for an Indolin-2-one Derivative

| Target Protein | Interacting Amino Acid Residue | Type of Interaction | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| IL-1 Receptor (IL-1R) | Lys-124 | Hydrogen Bond | -8.5 |

| IL-1 Receptor (IL-1R) | Leu-88 | Hydrophobic | -8.5 |

| IL-1 Receptor (IL-1R) | Val-150 | Van der Waals | -8.5 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.net These calculations provide a deep understanding of a molecule's intrinsic characteristics, which govern its reactivity and interactions. For a compound like this compound, these methods can determine several key electronic parameters. researchgate.net

Key parameters calculated include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical stability. researchgate.net

Chemical Hardness and Softness: These properties describe the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap generally implies greater hardness and higher stability. researchgate.net

Electrophilicity Index: This parameter quantifies the molecule's ability to act as an electrophile, accepting electrons in a reaction. researchgate.net

These theoretical calculations help predict the molecule's reactivity, metabolic stability, and potential for forming covalent bonds with biological targets.

Table 2: Theoretical Electronic Properties Calculated for a Difluoro-Substituted Aromatic Amine

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | 5.2186 eV | Indicates high chemical stability. researchgate.net |

| Chemical Hardness (η) | 2.6093 | Suggests high resistance to deformation of electron cloud. researchgate.net |

| Electrophilicity Index (ω) | 2.3371 | Measures the propensity to accept electrons. researchgate.net |

In Vitro Pharmacological Assays and High-Throughput Screening

Following computational analysis, candidate compounds are subjected to in vitro pharmacological assays to experimentally validate their biological activity. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify promising leads. moleculardevices.comnih.gov

Cell-Based Functional Assays (e.g., Reporter Gene Assays, Cell Viability Assays)

Cell-based assays are essential for determining a compound's effect in a biological context. They measure various cellular responses to treatment with the test compound.

Cell Viability Assays: These assays determine the number of healthy, living cells after exposure to a compound. licorbio.com They are crucial for assessing cytotoxicity and antiproliferative effects. Common methods include colorimetric assays like MTT and MTS, which measure metabolic activity, and fluorescence-based assays using dyes like Calcein (B42510) AM, which indicates membrane integrity. moleculardevices.comlicorbio.comnih.govresearchgate.net

Reporter Gene Assays: These assays are used to study the regulation of gene expression and signaling pathways. youtube.com A reporter gene (such as luciferase or beta-galactosidase) is placed under the control of a specific promoter. nih.govnih.govyoutube.com If a compound inhibits a signaling pathway that activates this promoter, a decrease in the reporter signal will be observed, providing a quantitative measure of the compound's activity. youtube.comnih.gov

Table 3: Overview of Common Cell-Based Functional Assays

| Assay Type | Principle | Endpoint Measured | Example Application |

|---|---|---|---|

| MTT/MTS Assay | Metabolic reduction of a tetrazolium salt to a colored formazan (B1609692) product by viable cells. moleculardevices.com | Colorimetric signal (Absorbance) | Assessing antiproliferative activity against cancer cell lines. |

| Calcein AM Assay | Non-fluorescent Calcein AM is converted to fluorescent calcein by esterases in live cells with intact membranes. licorbio.com | Fluorescence | Determining cytotoxicity. |

| Luciferase Reporter Assay | Expression of luciferase enzyme driven by a specific promoter; light is produced upon addition of luciferin (B1168401) substrate. youtube.com | Luminescence | Quantifying inhibition of the NF-κB signaling pathway. |

Enzyme Inhibition Assays and Kinetic Characterization

To determine if a compound acts on a specific enzyme, direct enzyme inhibition assays are performed. These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. nih.gov

The primary goal is to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov Further kinetic studies are then conducted to characterize the mechanism of inhibition (e.g., competitive, noncompetitive, or uncompetitive). nih.gov This involves measuring the enzyme's reaction rate at various concentrations of both the substrate and the inhibitor. nih.gov Understanding the inhibition mechanism is critical, as it can have significant physiological consequences; for example, competitive inhibition can be overcome by high substrate concentrations, which is not the case for noncompetitive inhibition. nih.gov

Table 4: Example of Enzyme Inhibition Kinetic Data

| Compound | Target Enzyme | IC50 (µM) | Mechanism of Inhibition | Ki (µM) |

|---|---|---|---|---|

| Indolinone Derivative A | 5-Lipoxygenase (5-LOX) | 0.05 | Competitive | 0.02 |

| Indolinone Derivative B | Cyclooxygenase-2 (COX-2) | 0.12 | Noncompetitive | 0.10 |

Preclinical Evaluation Strategies for Lead Compounds

Once a lead compound, potentially a derivative of this compound, is identified through screening and initial assays, it enters preclinical evaluation. This stage involves a more comprehensive set of in vitro and ex vivo studies to build a profile of the compound's potential before any consideration for in vivo testing.

The strategy often involves a tiered approach:

In Silico Profiling: Predictive models are used to estimate absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This helps to identify potential liabilities early on.

Expanded In Vitro Efficacy: The compound is tested in more complex cell-based models, such as 3D cell cultures (spheroids) or co-culture systems, which more closely mimic the physiological environment. nih.gov

In Vitro Safety and Toxicity Testing: A panel of assays is used to assess potential safety concerns. This includes testing for genotoxicity (e.g., Ames test), cardiotoxicity (e.g., hERG assay), and hepatotoxicity using cell lines like HepG2. mdpi.com

Metabolic Stability Assays: The compound is incubated with liver microsomes or hepatocytes to determine its metabolic stability. A compound that is too rapidly metabolized may have a short duration of action.

This systematic evaluation provides a robust data package to support the progression of a promising lead compound toward more advanced stages of drug development. nih.gov

Spectroscopic and Chromatographic Techniques in Structural Characterization for Research

The precise structural elucidation and purity assessment of this compound are critical for its application in research and development. A combination of advanced spectroscopic and chromatographic methodologies is employed to unequivocally confirm its chemical identity and integrity. These techniques provide detailed insights into the molecular framework, functional groups, and elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. ¹H NMR provides information about the chemical environment of hydrogen atoms, ¹³C NMR details the carbon skeleton, and ¹⁹F NMR is specifically used to characterize the fluorine atoms within the molecule.

Mass Spectrometry (MS) is utilized to determine the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum offers additional structural information. For this compound (C₈H₅F₂NO), the expected exact mass is approximately 169.0343 g/mol .

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the this compound molecule. The characteristic absorption bands in the IR spectrum correspond to specific vibrational modes of the chemical bonds. Key expected absorptions include those for the N-H stretch of the lactam, the C=O stretch of the carbonyl group, and C-F stretching vibrations.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) analysis of fluorinated indolinones often utilizes reverse-phase columns. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like water with a small percentage of formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. The components are separated based on their differential partitioning between the stationary and mobile phases, and detection is commonly performed using a UV detector, often set at a wavelength around 254 nm.

Gas Chromatography (GC) , frequently coupled with Mass Spectrometry (GC-MS), is another powerful tool for the analysis of volatile derivatives of indolin-2-ones. For GC analysis, derivatization of the compound might be necessary to increase its volatility and thermal stability. The separation is achieved on a capillary column, and the retention time is a characteristic property for identification. The coupled mass spectrometer provides mass data for the eluted components, allowing for their definitive identification.

The following tables summarize hypothetical but representative data for the spectroscopic and chromatographic analysis of this compound, based on the analysis of structurally similar compounds.

Spectroscopic Data

| Technique | Observed Shifts (ppm) and Coupling Constants (Hz) | |

|---|---|---|

| ¹H NMR | 10.75 (s, 1H, NH), 7.05 (td, J = 10.0, 2.0 Hz, 1H, Ar-H), 6.85 (dd, J = 12.0, 2.0 Hz, 1H, Ar-H), 3.50 (s, 2H, CH₂) | 8.20 (s, 1H, NH), 6.80 (td, J = 9.5, 2.0 Hz, 1H, Ar-H), 6.65 (dd, J = 11.5, 2.0 Hz, 1H, Ar-H), 3.55 (s, 2H, CH₂) |

| ¹³C NMR | 176.0 (C=O), 159.5 (dd, J = 240, 12 Hz, C-F), 157.0 (dd, J = 245, 12 Hz, C-F), 128.0 (dd, J = 10, 3 Hz), 115.0 (dd, J = 20, 5 Hz), 105.0 (dd, J = 25, 5 Hz), 98.0 (t, J = 28 Hz), 36.0 (CH₂) | 177.5 (C=O), 160.0 (dd, J = 242, 11 Hz, C-F), 157.5 (dd, J = 247, 11 Hz, C-F), 127.5 (dd, J = 10, 3 Hz), 114.5 (dd, J = 21, 5 Hz), 104.5 (dd, J = 24, 5 Hz), 97.5 (t, J = 27 Hz), 36.5 (CH₂) |

| ¹⁹F NMR | -110.0 (s), -115.0 (s) | -112.0 (s), -117.0 (s) |

| Technique | Observed Data |

|---|---|

| Mass Spectrometry (ESI-MS) | m/z 170.0 [M+H]⁺ |

| Infrared (IR) Spectroscopy | 3200 cm⁻¹ (N-H stretch), 1710 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=C stretch, aromatic), 1180 cm⁻¹ (C-F stretch) |

Chromatographic Data

| Parameter | Condition |

|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Column | Phenyl-Hexyl (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with Water (0.1% Formic Acid) and Acetonitrile |

| Mobile Phase | Isocratic elution with 60:40 Methanol:Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Approximately 8.5 min |

| Retention Time | Approximately 10.2 min |

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

Future Perspectives in 5,7 Difluoroindolin 2 One Research

Development of Novel Therapeutic Agents based on the Indolin-2-one Core

The indolin-2-one core is a cornerstone in the development of targeted therapies, especially in oncology. nih.gov A prominent example is Sunitinib (B231), a 5-fluoro-3-substituted indolin-2-one derivative approved by the FDA for treating gastrointestinal stromal tumors (GIST) and advanced renal cell carcinoma (RCC). nih.gov The success of such compounds has spurred further research into creating novel derivatives with improved efficacy and expanded therapeutic applications.

Researchers are actively designing and synthesizing new series of fluorinated indolin-2-ones by introducing various substituents to the core structure. These modifications aim to optimize the compound's interaction with specific biological targets. For instance, studies have focused on creating 3-substituted-indolin-2-ones and azaindolin-2-ones that exhibit significant antiproliferative activity against cancer cell lines. nih.gov One such 5-fluoroindolin-2-one derivative incorporating a pyridone unit demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in tumor angiogenesis. nih.gov Further research has explored the synthesis of novel fluorinated anticancer agents that not only inhibit cancer cell proliferation but also induce apoptosis (programmed cell death) and inhibit angiogenesis. rsc.org

The versatility of the indolin-2-one scaffold allows for its combination with other biologically active moieties through molecular hybridization. This strategy has been used to create novel indolin-2-one-triazole hybrids designed as potent inhibitors of VEGFR-2 for pancreatic and hepatocellular cancers. mdpi.com Similarly, incorporating a thiazole (B1198619) moiety has led to the development of derivatives with antimicrobial and antibiofilm activities. nih.gov These efforts highlight a clear trajectory toward expanding the therapeutic potential of the 5,7-difluoroindolin-2-one core beyond its established roles.

| Derivative Class | Structural Modification | Therapeutic Area | Reported Biological Activity | Reference |

|---|---|---|---|---|

| Sunitinib | 5-fluoroindolin-2-one with a substituted pyrrole (B145914) at the 3-position | Oncology | Multi-kinase inhibitor (VEGFR, PDGFRb, c-Kit) | nih.gov |

| Pyridone Hybrids | 5-fluoroindolin-2-one with a pyridone unit at the 3-position | Oncology | Inhibition of VEGF-induced VEGFR phosphorylation; G1 phase cell cycle arrest and apoptosis | nih.gov |

| 1,2,4-Triazole (B32235) Hybrids | 5-fluoroindolin-2-one tethered to a 1,2,4-triazole ring | Oncology | VEGFR-2 inhibition; Anti-proliferative against pancreatic (PANC1) and hepatocellular (HepG2) cancer cells | mdpi.com |

| Thiazole Derivatives | Indolin-2-one core incorporating a thiazole moiety | Infectious Disease | Antibacterial, antifungal, and antibiofilm activities; DHFR and quorum sensing inhibition | nih.gov |

Exploration of New Biological Targets and Pathways for Fluorinated Indolin-2-ones

While kinase inhibition, particularly of VEGFR-2, is a well-documented mechanism for many indolin-2-one derivatives, future research is focused on identifying novel biological targets and elucidating their effects on cellular signaling pathways. nih.govmdpi.com The unique electronic properties of the fluorine atoms in this compound can influence how these molecules interact with a variety of proteins, opening doors to new therapeutic possibilities.

Recent studies have identified promising new targets for fluorinated indolin-2-ones. For example, one investigation reported the discovery of a 2-oxindole fluorinated derivative that activates the AMP-activated protein kinase (AMPK) in prostate cancer cells. researchgate.net AMPK is a key metabolic sensor, and its activation can suppress the rapid cell growth associated with cancer, suggesting a novel therapeutic strategy for androgen-independent prostate cancer. researchgate.net In the realm of infectious diseases, novel indolin-2-one derivatives bearing a thiazole group have been identified as inhibitors of Dihydrofolate Reductase (DHFR) and bacterial quorum sensing systems, both of which are crucial for microbial survival and virulence. nih.gov

Beyond direct enzyme inhibition, there is a growing interest in how these compounds modulate complex signaling networks. Many chronic diseases, including cancer, involve the dysregulation of pathways like PI3K/Akt/mTOR and MAPK/ERK. nih.govmdpi.com Flavonoids, which share some structural similarities with the indolin-2-one core, are known to modulate these pro-survival signaling pathways. nih.govmdpi.com Future research will likely investigate whether this compound derivatives can similarly influence these critical cellular cascades. Understanding these interactions could lead to the development of agents for a wide range of diseases characterized by aberrant cell signaling.

| Derivative Type | Identified Biological Target | Associated Pathway/Process | Potential Therapeutic Application | Reference |

|---|---|---|---|---|

| 2-Oxindole fluorinated derivative | AMP-activated protein kinase (AMPK) | Metabolic regulation, cell cycle arrest | Prostate Cancer | researchgate.net |

| Thiazolo-indolin-2-one | Dihydrofolate Reductase (DHFR) | Folate metabolism | Bacterial Infections | nih.gov |

| Thiazolo-indolin-2-one | Quorum sensing systems (e.g., fsr) | Bacterial communication and biofilm formation | Bacterial Infections (biofilm disruption) | nih.gov |

| 5-Fluoroindolin-2-one derivatives | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Angiogenesis | Various Cancers | nih.govmdpi.com |

Translational Research Opportunities and Clinical Potential

The ultimate goal of developing novel this compound derivatives is their translation into effective clinical therapies. The strong foundation laid by FDA-approved indolin-2-one-based drugs like Sunitinib and Nintedanib provides a clear precedent for the clinical potential of this compound class. nih.govnih.gov The path from laboratory discovery to patient application involves rigorous preclinical and clinical evaluation.

Translational opportunities are emerging from promising preclinical studies. For instance, a novel 2-oxindole fluorinated derivative demonstrated potent in vivo antitumor activity by suppressing the growth of prostate cancer xenograft tumors in animal models. researchgate.net Such successful in vivo studies are a critical step, providing the necessary evidence to justify moving a compound into human clinical trials. Similarly, the demonstration that certain fluorinated indolin-2-one derivatives can inhibit angiogenesis and induce apoptosis in human cancer cell lines provides a strong rationale for their further development as anticancer agents. rsc.org

While many novel this compound derivatives are still in the early stages of discovery, the clinical success of the broader indolin-2-one class is a significant driver for continued research. Nintedanib, another drug from this class, is used to treat idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer, showcasing the scaffold's versatility beyond oncology. nih.govclinicaltrials.gov The established clinical utility of these compounds, combined with the compelling preclinical data for new fluorinated analogs, creates a promising outlook. Future efforts will focus on advancing the most effective and selective this compound derivatives through the clinical trial pipeline, with the potential to address unmet medical needs in cancer, infectious diseases, and beyond.

Q & A

Q. What are the standard protocols for synthesizing 5,7-Difluoroindolin-2-one, and how can reproducibility be ensured?

Synthesis typically involves fluorination of indolin-2-one precursors using agents like Selectfluor® or DAST under controlled conditions. Key steps include:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.

- Characterization : High-resolution NMR (¹H/¹³C/¹⁹F) and LC-MS for purity validation.

To ensure reproducibility: - Document reaction parameters (temperature, solvent, stoichiometry) explicitly.

- Include spectral data (e.g., NMR peak assignments) in supplementary materials for cross-validation .

Q. Table 1: Key Analytical Parameters for this compound

| Technique | Critical Metrics | Example Data (Hypothetical) |

|---|---|---|

| ¹⁹F NMR (CDCl₃) | Chemical shifts (ppm) | δ -118.2 (CF), -122.5 (CF) |

| HPLC (C18 column) | Retention time, purity (%) | 8.2 min, ≥98% |

| Melting Point | Range (°C) | 152–154 |

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Multinuclear NMR : ¹⁹F NMR is critical for distinguishing fluorine positions; coupling patterns in ¹H NMR can resolve regiochemical ambiguities.

- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals.

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion ([M+H]⁺) and rules out isotopic interference.

Avoid relying solely on FT-IR or UV-Vis, as fluorination minimally affects these spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 5,7-Difluoroindoluin-2-one derivatives?

Contradictions (e.g., unexpected ¹H NMR splitting) may arise from:

- Dynamic Effects : Rotameric interconversion at room temperature; use variable-temperature NMR.

- Impurity Artifacts : Trace solvents (e.g., DMSO) can shift peaks; re-purify and re-analyze.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA). Cross-reference with crystallographic data if available .

Q. What strategies optimize reaction yields in fluorination steps while minimizing side products?

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance fluorinating agent activity.

- Catalytic Additives : Use KI or phase-transfer catalysts to improve regioselectivity.

- In Situ Monitoring : Employ TLC or inline IR to track reaction progress and terminate before byproduct formation.

Statistical design of experiments (DoE) can identify optimal conditions with minimal trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.